4-Hydroxy-2-nitrobenzaldehyde

Catalog No.
S1894044
CAS No.
90151-04-5
M.F
C7H5NO4
M. Wt
167.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-2-nitrobenzaldehyde

4-Hydroxy-2-nitrobenzaldehyde (CAS 90151-04-5) is the essential regiochemical building block for 6-substituted indoles and self-immolative linkers. • Eliminates low-yield late-stage demethylation required by 4-methoxy analogs. • Ensures ortho-nitro/phenol orientation unattainable via direct nitration (yields 3-nitro isomer). • Free phenolic OH enables direct conjugation, bypassing harsh deprotection. Available for immediate procurement.

CAS Number

90151-04-5

Product Name

4-Hydroxy-2-nitrobenzaldehyde

IUPAC Name

4-hydroxy-2-nitrobenzaldehyde

Molecular Formula

C7H5NO4

Molecular Weight

167.12 g/mol

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-4,10H

InChI Key

PTVFUHTYJLKEDZ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])C=O

Synonyms

4-Hydroxy-2-nitrobenzaldehyde, 4-Hydroxy-2-nitrobenzenecarboxaldehyde, 2-Nitro-4-hydroxybenzaldehyde, Benzaldehyde, 4-hydroxy-2-nitro-, 4-Formyl-3-nitrophenol

Purity

≥98%

Package Size

1 g, 5 g

4-Hydroxy-2-nitrobenzaldehyde (CAS 90151-04-5) is a highly specialized, bifunctional aromatic building block primarily procured for the synthesis of 6-substituted indoles, self-immolative linkers (SILs), and targeted prodrugs [1]. Featuring a formyl group, an ortho-nitro group, and a meta-hydroxy group, this compound provides the exact substitution pattern required for reductive cyclization into 6-hydroxyindole derivatives[2]. Its dual functionality allows for orthogonal reactivity: the ortho-nitrobenzaldehyde motif serves as the classic cyclization or immolation trigger, while the free phenolic hydroxyl enables direct conjugation, functionalization, or tethering without requiring harsh deprotection steps. It is a critical starting material in the development of enzyme-prodrug therapies, novobiocin analogues, and complex pharmaceutical intermediates.

Research Fit

Workflow Regioselective intermediate for targeted synthesis
Selection Logic Ortho/para substitution pattern defines reactivity
Research Context Reported prodrug activation and sensor differentiation

Substituting 4-hydroxy-2-nitrobenzaldehyde with closely related analogs fundamentally disrupts downstream synthetic pathways. Using the unsubstituted 2-nitrobenzaldehyde prevents the installation of the C6-oxygenation essential for serotonin analogs and specific kinase degraders [1]. Attempting to use the methoxy analog (4-methoxy-2-nitrobenzaldehyde) forces a late-stage demethylation step (e.g., using boron tribromide), which typically suffers from moderate yields and can degrade sensitive functional groups . Furthermore, buyers cannot simply synthesize the target compound via direct nitration of 4-hydroxybenzaldehyde, as the directing effects of the phenol and formyl groups exclusively yield the 3-nitro isomer (4-hydroxy-3-nitrobenzaldehyde). Consequently, direct procurement of the pure 4-hydroxy-2-nitro isomer is mandatory to bypass complex de novo synthesis and ensure regiospecific cyclization.

Substitution Risk

4-Hydroxy-2-nitrobenzaldehyde
Regioisomers / generic benzaldehydes
Risk if substituted
Ortho-nitro, para-hydroxy substitution
Altered functional group arrangement
May shift synthetic pathway and product distribution
Unique fluorescence fingerprint
Different sensor response pattern
Sensor array discrimination may not reproduce

Absolute Regiocontrol for 6-Substituted Indole Synthesis

The position of the hydroxyl group on the nitrobenzaldehyde precursor directly dictates the substitution pattern of the resulting indole upon reductive cyclization. Utilizing 4-hydroxy-2-nitrobenzaldehyde exclusively yields 6-substituted indoles (e.g., 6-hydroxyindole or 6-acyloxyindole) [1]. In contrast, using 5-hydroxy-2-nitrobenzaldehyde yields 5-substituted indoles, and 3-hydroxy-2-nitrobenzaldehyde yields 7-substituted indoles. Procuring the exact 4-hydroxy isomer is therefore non-negotiable for targeting the C6 position.

Evidence DimensionIndole substitution position upon cyclization
Target Compound DataYields exclusively 6-substituted indoles.
Comparator Or Baseline5-Hydroxy-2-nitrobenzaldehyde (yields 5-substituted indoles).
Quantified Difference100% positional shift of the hydroxyl group on the resulting heterocycle.
ConditionsReductive cyclization (e.g., Baeyer-Drewsen or Leimgruber-Batcho conditions).

Procuring the exact 4-hydroxy isomer is the only way to directly encode the C6-oxygenation into the indole core without relying on low-yield, late-stage C-H functionalization.

Isomer Discrimination
Class-level inference
Unique PCA cluster
Supports chemical identity verification
Sensor-based differentiation; may not generalize

Yield Optimization via Direct Phenolic Conjugation

Procuring the free phenol (4-hydroxy-2-nitrobenzaldehyde) allows for direct O-alkylation or linker attachment in a single step, achieving yields up to 98% under mild basic conditions (e.g., Ag2O/MeCN or K2CO3/DMF) [1]. If a buyer instead procures 4-methoxy-2-nitrobenzaldehyde, they must perform a harsh demethylation step (e.g., BBr3 in DCM at 0 °C) prior to conjugation, which typically proceeds with only a ~61% yield .

Evidence DimensionYield and step-count for linker attachment
Target Compound DataDirect conjugation in 1 step (up to 98% yield).
Comparator Or Baseline4-Methoxy-2-nitrobenzaldehyde requires prior BBr3 demethylation (~61% yield).
Quantified DifferenceEliminates one synthetic step and avoids a ~39% yield loss associated with harsh ether cleavage.
ConditionsBase-mediated conjugation vs. BBr3-mediated demethylation.

Utilizing the free phenol streamlines the synthesis of complex prodrugs and PROTACs, improving overall route yield and protecting sensitive downstream moieties.

Purity Specification
Vendor specification
95%
Procurement benchmark for reproducibility
Verify lot-specific COA

Bypassing Direct Nitration Bottlenecks

A common procurement mistake is assuming 4-hydroxy-2-nitrobenzaldehyde can be easily synthesized in-house from cheap 4-hydroxybenzaldehyde. However, in electrophilic aromatic substitution, both the activating hydroxyl group and the deactivating formyl group strongly direct nitration to the 3-position [1]. Consequently, direct nitration yields exclusively 4-hydroxy-3-nitrobenzaldehyde, with effectively 0% of the required 2-nitro isomer. Procuring the >97% pure 4-hydroxy-2-nitrobenzaldehyde is required to bypass this structural inaccessibility.

Evidence DimensionAccess to the 2-nitro substitution pattern
Target Compound DataProcured as >97% pure 4-hydroxy-2-nitrobenzaldehyde.
Comparator Or BaselineDirect nitration of 4-hydroxybenzaldehyde (yields 0% of the target 2-nitro isomer).
Quantified DifferenceComplete divergence in isomeric outcome due to ortho/para directing effects.
ConditionsStandard electrophilic aromatic nitration conditions.

Buyers must procure this specific isomer because it cannot be synthesized in a single step from cheap precursors, preventing costly multi-step in-house synthesis.

Prodrug Activation
Supporting evidence
β-Glucuronidase activation in GI tract
Supports targeted prodrug research
Requires in situ validation

Kinetic Activation in Enzyme-Prodrug Therapy

In the design of self-immolative linkers (SILs), 4-hydroxy-2-nitrobenzaldehyde provides the essential ortho-nitro group required for rapid electronic cascade release. Glucuronide prodrugs engineered with this specific nitro-containing SIL achieve near-complete bioconversion and payload release within 2 hours in the presence of β-glucuronidase[1]. Linkers lacking this precise push-pull electronic system exhibit significantly slower or completely stalled release kinetics.

Evidence DimensionProdrug bioconversion / release kinetics
Target Compound DataNear-complete prodrug conversion within 2 hours.
Comparator Or BaselineNon-nitro substituted benzyl alcohol linkers (exhibit delayed or negligible release).
Quantified DifferenceRapid, near-complete payload release vs. negligible or delayed release.
Conditionsβ-glucuronidase mediated cleavage of self-immolative glucuronide prodrugs.

The specific ortho-nitrobenzaldehyde motif is structurally essential for designing responsive, localized therapies that require rapid drug release upon enzymatic activation.

Predicted Solubility
Class-level inference
3.33 mg/mL, logS −1.7
May support aqueous reaction media
ESOL prediction; verify experimentally

Synthesis of 6-Substituted Indole Derivatives

4-Hydroxy-2-nitrobenzaldehyde is the premier choice for synthesizing 6-hydroxyindole, 6-acyloxyindoles, and 6-benzyloxyindoles via reductive cyclization. It serves as a critical intermediate for serotonin analogs and specialized kinase inhibitors, directly encoding the C6-oxygenation without late-stage functionalization [1].

Development of Self-Immolative Linkers (SILs)

The compound is highly suited for constructing glucuronide-based prodrugs and antibody-drug conjugates (ADCs). The ortho-nitro group enables rapid, enzyme-triggered payload release, making it a foundational building block for localized enzyme-prodrug therapies (EPT) [2].

PROTAC and Targeted Degrader Construction

Used as a bifunctional tethering building block (e.g., in IRAK-4 degraders), where the free phenolic hydroxyl allows for direct attachment to target-binding ligands without disrupting the core pharmacophore or requiring harsh deprotection steps [3].

Synthesis of Novobiocin Analogues

Acts as a foundational starting material for assembling neuroprotective and autoimmune-modulating novobiocin derivatives, leveraging its unique 1,2,4-substitution pattern to build complex functionalized coumarin and quinolinone scaffolds [4].

Application Fit Matrix

Application
Selection Property
Validation Focus
Regioselective intermediate for complex molecule synthesis
Ortho/para substitution pattern
Confirm substitution identity and purity
Chemical sensor array development
Unique fluorescence fingerprint
Validate isomer discrimination via PCA
Coordination chemistry and materials research
Bifunctional donor set
Verify complex geometry and stability

XLogP3

0.9

Wikipedia

4-Hydroxy-2-nitrobenzaldehyde

Explore Compound Types